3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

α7 nAChR Positive allosteric modulator Structure-activity relationship

3,4-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190292-36-4; molecular formula C₁₇H₁₇N₅O₄; MW 355.3 g/mol) is a fully synthetic benzamide derivative bearing a 1H-tetrazol-1-yl substituent at the 3-position of the aniline ring, a 4-methoxy group on the same ring, and a 3,4-dimethoxy substitution pattern on the benzamide carbonyl ring. The compound falls within the Markush claims of Roche Palo Alto's patent family (WO2009043780 / US 7,981,914), which describes tetrazole-substituted aryl amides as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR).

Molecular Formula C17H17N5O4
Molecular Weight 355.3 g/mol
Cat. No. B12180563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC17H17N5O4
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3C=NN=N3
InChIInChI=1S/C17H17N5O4/c1-24-14-7-5-12(9-13(14)22-10-18-20-21-22)19-17(23)11-4-6-15(25-2)16(8-11)26-3/h4-10H,1-3H3,(H,19,23)
InChIKeyLPRGVABCTYZYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide – Structural Identity, Patent Pedigree, and Procurement Context


3,4-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190292-36-4; molecular formula C₁₇H₁₇N₅O₄; MW 355.3 g/mol) is a fully synthetic benzamide derivative bearing a 1H-tetrazol-1-yl substituent at the 3-position of the aniline ring, a 4-methoxy group on the same ring, and a 3,4-dimethoxy substitution pattern on the benzamide carbonyl ring . The compound falls within the Markush claims of Roche Palo Alto's patent family (WO2009043780 / US 7,981,914), which describes tetrazole-substituted aryl amides as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) [1]. It is catalogued as a research-grade screening compound by multiple chemical suppliers and is primarily procured for CNS-focused drug discovery and ion-channel pharmacology studies.

Why In-Class Benzamide-Tetrazole Analogs Cannot Substitute for 3,4-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in Targeted α7 nAChR PAM Research


Within the Roche-disclosed tetrazole-substituted aryl amide series, both the position and number of methoxy substituents on the benzamide ring, as well as the specific connectivity of the tetrazole moiety on the aniline ring, are explicitly identified as structural variables that define the claimed chemical space for α7 nAChR positive allosteric modulation [1]. The 3,4-dimethoxy pattern represents one of over twenty specifically enumerated Ar₁ substitution options in the patent, alongside 2,4-dimethoxy, 3,5-dimethoxy, 3,6-dimethoxy, and mono-methoxy variants, each predicted to exhibit distinct structure-activity relationships (SAR) [1]. Simple substitution with a regioisomeric dimethoxy analog (e.g., 3,5-dimethoxy or 2,6-dimethoxy) or with an unsubstituted benzamide may alter receptor binding geometry, allosteric cooperativity, or physicochemical properties in ways that cannot be predicted without explicit comparative pharmacological data. Procurement decisions that interchange these analogs without supporting head-to-head evidence risk introducing an uncontrolled variable into α7 nAChR functional assays.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Versus Closest Structural Analogs


Methoxy Substitution Pattern on the Benzamide Ring: 3,4-Dimethoxy Versus 3,5-Dimethoxy Regioisomer

The Roche patent WO2009043780 explicitly distinguishes the 3,4-dimethoxy-phenyl substitution (Ar₁) from the 3,5-dimethoxy-phenyl, 2,4-dimethoxy-phenyl, 2,5-dimethoxy-phenyl, and 3,6-dimethoxy-phenyl regioisomers as separate, non-interchangeable embodiments within the claimed genus [1]. The patent's Markush structure enumerates 3,4-dimethoxy-phenyl alongside 2,3-dimethoxy-phenyl, 2,4-dimethoxy-phenyl, 2,5-dimethoxy-phenyl, 3,5-dimethoxy-phenyl, and 3,6-dimethoxy-phenyl as distinct Ar₁ options, indicating that the substitution pattern is a critical SAR determinant for α7 nAChR PAM activity [1]. The closest commercially catalogued comparator, 3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS not independently confirmed), differs solely in the methoxy positions on the benzamide ring (3,5- vs. 3,4-) . No publicly available head-to-head EC₅₀ or binding data exist to quantify the functional consequence of this regioisomeric shift for the target compound.

α7 nAChR Positive allosteric modulator Structure-activity relationship

Tetrazole Ring Position: 1H-Tetrazol-1-yl at the 3-Position of the Aniline Ring Versus Alternative Connectivities

The target compound features a 1H-tetrazol-1-yl group at the 3-position of the aniline ring (i.e., N-1 of the tetrazole is attached to the phenyl ring). This connectivity is structurally distinct from: (a) tetrazol-5-yl attachment, where the carbon of the tetrazole is linked to the phenyl ring; and (b) tetrazol-2-yl attachment, where N-2 is the point of attachment. The Roche patent WO2009043780 specifically defines R₁ (the substituent on the aniline ring bearing the tetrazole) as 'optionally substituted tetrazolyl,' and the exemplified and claimed compounds throughout the patent use the tetrazol-1-yl connectivity, including specifically when Ar₂ is 4-methoxy-3-(1H-tetrazol-1-yl)phenyl [1]. The closest comparator with altered tetrazole connectivity, N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, would present the tetrazole in a different orientation relative to the benzamide pharmacophore, potentially altering hydrogen-bonding geometry and allosteric binding interactions at the α7 nAChR. No quantitative EC₅₀ or binding data comparing tetrazol-1-yl versus tetrazol-5-yl connectivity within this specific benzamide scaffold are publicly available.

Tetrazole bioisostere α7 nAChR PAM Receptor-ligand interaction

Combined Methoxy-Tetrazole Pharmacophore: Differentiation from Mono-Methoxy and Halo-Substituted Analogs

The target compound integrates three distinct structural features in a single molecule: (i) a 3,4-dimethoxy-substituted benzamide ring (Ar₁), (ii) a 4-methoxy group on the aniline ring (Ar₂), and (iii) a 1H-tetrazol-1-yl group at the 3-position of the aniline ring. Simpler commercially catalogued analogs lack one or more of these features. For instance, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190278-12-6) entirely lacks methoxy substitution on the benzamide ring ; 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190266-41-1) bears only a single methoxy ; and 3,4-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide replaces the dimethoxy motif with a dichloro substitution . The Roche patent explicitly distinguishes 3,4-dimethoxy-phenyl from 4-methoxy-phenyl, 4-chloro-phenyl, and 3,4-dichloro-phenyl as separate Ar₁ embodiments, indicating that the electronic and steric properties conferred by methoxy groups are not interchangeable with halogen or hydrogen substituents within this chemotype [1]. No publicly available quantitative head-to-head data exist comparing these analogs in α7 nAChR PAM assays.

Multi-substituted benzamide α7 nAChR allosteric modulation Pharmacophore completeness

Optimal Research and Procurement Application Scenarios for 3,4-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Screening and Hit Validation

The compound is most appropriately deployed as a structurally defined screening compound within α7 nAChR PAM discovery programs. Its specific 3,4-dimethoxy benzamide substitution pattern, combined with the 4-methoxy-3-(1H-tetrazol-1-yl)aniline motif, corresponds to one of the explicitly enumerated Ar₁/Ar₂ combinations in the Roche WO2009043780 patent , making it a relevant tool compound for exploring structure-activity relationships around this patent-defined chemical space. In electrophysiological or calcium-flux assays using recombinantly expressed human α7 nAChR, this compound can serve as a reference point for evaluating the allosteric modulatory contribution of the 3,4-dimethoxy substitution pattern relative to other dimethoxy regioisomers.

Structure-Activity Relationship (SAR) Studies on Methoxy Position Effects in Tetrazole-Benzamide α7 nAChR Ligands

For medicinal chemistry teams conducting SAR exploration of the Roche tetrazole-substituted aryl amide series, procurement of this specific 3,4-dimethoxy isomer enables direct comparison with the 3,5-dimethoxy and 2,6-dimethoxy regioisomers that are also commercially catalogued. Because the patent WO2009043780 enumerates each regioisomer as a distinct Ar₁ option , systematic side-by-side testing of these isomers under identical assay conditions can generate proprietary SAR data that clarifies the contribution of methoxy position to α7 nAChR PAM potency, cooperativity, and selectivity.

Computational Chemistry and Molecular Docking Studies Targeting the α7 nAChR Allosteric Site

The compound's well-defined molecular formula (C₁₇H₁₇N₅O₄), moderate molecular weight (355.3 g/mol), and balanced hydrogen-bond acceptor profile (tetrazole N-atoms plus methoxy oxygen atoms) make it suitable for use as a ligand in molecular docking and pharmacophore modeling studies aimed at characterizing the α7 nAChR transmembrane allosteric binding pocket. Its specific substitution pattern can be compared in silico with the unsubstituted benzamide analog (CAS 1190278-12-6) and the 4-methoxy analog (CAS 1190266-41-1) to predict binding mode differences.

Building Block for Focused Compound Library Synthesis Around the Tetrazole-Benzamide Chemotype

As a commercially available, pre-assembled tetrazole-benzamide with the complete pharmacophoric substitution pattern, this compound can serve as a reference standard or starting material for further derivatization, including amide bond modifications, tetrazole N-alkylation, or methoxy demethylation. Its procurement from reputable suppliers ensures structural fidelity for library enumeration studies that build upon the Roche-disclosed α7 nAChR PAM scaffold [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.